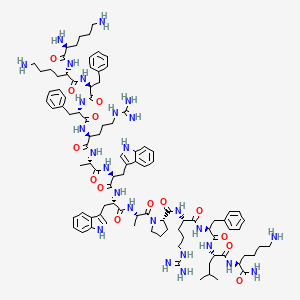

KK14(R)

説明

BenchChem offers high-quality KK14(R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KK14(R) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C96H138N26O14 |

|---|---|

分子量 |

1880.3 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C96H138N26O14/c1-57(2)49-74(88(130)112-70(81(101)123)38-19-22-44-98)117-90(132)76(51-61-29-10-6-11-30-61)119-86(128)73(41-25-47-107-96(104)105)115-93(135)80-42-26-48-122(80)94(136)59(4)111-87(129)78(53-63-55-108-68-36-16-14-33-65(63)68)121-92(134)79(54-64-56-109-69-37-17-15-34-66(64)69)116-82(124)58(3)110-84(126)72(40-24-46-106-95(102)103)114-89(131)75(50-60-27-8-5-9-28-60)120-91(133)77(52-62-31-12-7-13-32-62)118-85(127)71(39-20-23-45-99)113-83(125)67(100)35-18-21-43-97/h5-17,27-34,36-37,55-59,67,70-80,108-109H,18-26,35,38-54,97-100H2,1-4H3,(H2,101,123)(H,110,126)(H,111,129)(H,112,130)(H,113,125)(H,114,131)(H,115,135)(H,116,124)(H,117,132)(H,118,127)(H,119,128)(H,120,133)(H,121,134)(H4,102,103,106)(H4,104,105,107)/t58-,59-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |

InChIキー |

VJHRZHBBVXVBOK-DRNPRWLXSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with dual trypsin-like and chymotrypsin-like activity, implicated in a wide array of physiological and pathological processes.[1][2] Its dysregulation is notably associated with cancer progression, skin disorders, and neurodegenerative diseases.[3][4][5] This technical guide provides a comprehensive overview of the core functions of KLK14, detailing its enzymatic activity, substrate repertoire, and involvement in key signaling pathways. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for its study, and provide visual representations of its signaling cascades and functional relationships to facilitate a deeper understanding of its complex roles.

Core Functions and Biological Significance

KLK14 is a member of the human kallikrein-related peptidase family, a group of 15 serine proteases clustered on chromosome 19.[1] It is expressed in various tissues, including the skin, breast, prostate, and central nervous system.[2][6] The functional versatility of KLK14 stems from its ability to cleave a broad range of substrates, thereby modulating diverse biological processes.

Role in Cancer Progression

Elevated expression of KLK14 is frequently observed in several malignancies, where it contributes to tumor growth, invasion, and angiogenesis.[1][6]

-

Prostate Cancer: KLK14 is overexpressed in advanced and castrate-resistant prostate cancer, where it promotes cell migration and invasion.[3][7] It achieves this by degrading extracellular matrix (ECM) components and activating signaling pathways like the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor (IL-1R) pathways.[3]

-

Breast Cancer: High KLK14 mRNA levels are associated with higher tumor grade and size, suggesting its role as a potential prognostic biomarker.[8]

-

Colon Cancer: In colon cancer, KLK14 promotes tumorigenesis through the activation of proteinase-activated receptors (PARs).[3]

-

Cervical Carcinoma: KLK5 and KLK7 appear to regulate KLK14 expression, which in turn promotes tumor progression by activating RhoA and NF-κB signaling pathways.[9]

Function in Skin Physiology

In the skin, KLK14 is a key player in epidermal homeostasis, particularly in the process of desquamation (the shedding of the outermost layer of skin cells).[1][4]

-

Desquamation: KLK14 contributes significantly to the trypsin-like activity in the stratum corneum.[10] It participates in a proteolytic cascade by activating other kallikreins, such as KLK5 and KLK7, and directly degrading desmosomal proteins like desmoglein-1, which are crucial for cell-cell adhesion in the epidermis.[3][4]

-

Wound Healing: KLK14 is involved in wound healing by cleaving ECM components and cell-adhesion molecules.[11][12] It can also induce the expression of pro-inflammatory cytokines like IL-6 and IL-8 in skin fibroblasts through PAR-1 signaling, which in turn promotes keratinocyte migration for wound closure.[12]

Role in Seminal Clot Liquefaction

KLK14 plays a role in the liquefaction of the seminal clot, a crucial step for sperm motility. It does this by directly cleaving semenogelins (SEMG1 and SEMG2) and by activating KLK3 (prostate-specific antigen), another key enzyme in this process.[1][2]

Enzymatic Activity and Regulation

KLK14 is a serine-type endopeptidase with a preference for cleaving after arginine residues.[2][6] It exhibits optimal trypsin-like activity at an alkaline pH of 8.0.[1][13] The activity of KLK14 is tightly regulated through several mechanisms:

-

Zymogen Activation: KLK14 is secreted as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation. KLK5 is a known activator of pro-KLK14.[1][13]

-

Feedback Loops: Once active, KLK14 can activate other pro-kallikreins, including pro-KLK1, pro-KLK3, pro-KLK5, and pro-KLK11, creating a complex activation cascade and positive feedback loops.[1][2][13][14]

-

Endogenous Inhibitors: The activity of KLK14 is controlled by various endogenous inhibitors, including serpins (e.g., SERPINA1, SERPINC1, SERPINE1, SERPINF2), macroglobulins, and the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][2][13]

-

Ions: Divalent cations can modulate KLK14 activity; for instance, zinc ions are inhibitory, while citrate is stimulatory.[6]

-

Autoproteolysis: KLK14 can undergo autolytic cleavage, which leads to its inactivation.[2][6]

Substrate Repertoire

The broad substrate specificity of KLK14 underlies its diverse biological functions. Key substrates are summarized in the table below.

| Substrate Class | Specific Substrates | Biological Consequence |

| Extracellular Matrix (ECM) Proteins | Agrin, Desmoglein 2, Vitronectin, Laminins, Fibronectin, Collagens I-IV[3][6][7] | ECM remodeling, promoting cell migration and invasion. |

| Kallikrein-Related Peptidases (pro-KLKs) | pro-KLK1, pro-KLK3, pro-KLK5, pro-KLK11[1][2][14] | Amplification of the KLK proteolytic cascade. |

| Proteinase-Activated Receptors (PARs) | F2R (PAR-1), F2RL1 (PAR-2), F2RL3 (PAR-4)[1][2] | Initiation of intracellular signaling pathways involved in inflammation and cancer. |

| Seminal Clot Proteins | Semenogelin 1 (SEMG1), Semenogelin 2 (SEMG2)[1][2] | Semen liquefaction. |

| Growth Factor Binding Proteins | Insulin-like growth factor-binding proteins 2 and 3[6] | Modulation of growth factor signaling. |

| Other | Kininogen, Fibrinogen, Plasminogen[6] | Implication in inflammation, coagulation, and fibrinolysis. |

Signaling Pathways

KLK14 influences cellular behavior by activating several key signaling pathways, often through the cleavage of PARs or by modulating the tumor microenvironment.

KLK14-PAR Signaling in Cancer

In cervical and colon cancer, KLK14 can cleave and activate PAR-2.[9][15] This initiates a downstream signaling cascade involving the activation of RhoA and the transcription factor NF-κB, ultimately promoting gene expression programs that drive tumor progression, including cell proliferation and invasion.[9]

KLK14-Mediated ECM Degradation and Cell Migration

In the context of prostate cancer, KLK14 contributes to a more aggressive phenotype by remodeling the tumor microenvironment.[3] It directly degrades key components of the ECM and cell adhesion molecules. This loss of structural integrity facilitates cancer cell detachment and movement. Concurrently, KLK14 activity can modulate signaling pathways such as the MAPK and IL-1R pathways, which further enhances cellular migration and invasion.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to KLK14 activity and expression.

Table 1: Kinetic Parameters of KLK14 Inhibition

| Inhibitor | Second-Order Rate Constant (k+2/Ki) (µM⁻¹ min⁻¹) |

| α1-antitrypsin | 49.8[6] |

| α2-antiplasmin | 23.8[6] |

| Antithrombin III | 1.48[6] |

| α1-antichymotrypsin | 0.224[6] |

Table 2: Michaelis-Menten Constants (KM) for Various Substrates

| Substrate | KM (mM) |

| S-2288 | 0.3[2] |

| S-2222 | 0.2[2] |

| S-2302 | 0.2[2] |

| S-2586 | 0.7[2] |

| Gln-Ala-Arg synthetic peptide | 0.045[2] |

| Val-Pro-Arg synthetic peptide | 0.043[2] |

| Pro-Phe-Arg synthetic peptide | 0.09[2] |

| Phe-Ser-Arg synthetic peptide | 0.278[2] |

| Leu-Gly-Arg synthetic peptide | 0.0577[2] |

Table 3: Dysregulation of KLK14-Modulated Proteins in Prostate Cancer Cells

| Protein | Log2 Fold Change (iKLK14/imKLK14) |

| Vitronectin | +3.1[3] |

| Agrin (AGRN) | +2.6[3] |

| Laminin-α5 | +1.6[3] |

| Laminin-β2 | +1.9[3] |

| Laminin-γ1 | +1.9[3] |

| Fibronectin | +1.5[3] |

| Immunoglobulin superfamily member 8 (IGSF8) | +2.2[3] |

| Spondin-2 | -1.5[3] |

| Cadherin-1 | -1.7[3] |

Experimental Protocols

KLK14 Enzymatic Activity Assay

This protocol is adapted from methods used to assess the proteolytic activity of KLK14 against protein substrates.[3]

Objective: To determine the kinetics or dose-response of KLK14-mediated proteolysis of a substrate protein.

Materials:

-

Recombinant human KLK14 (activated with thermolysin as per manufacturer's instructions)

-

Substrate protein of interest

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0

-

Laemmli loading buffer with 5% β-mercaptoethanol

-

SDS-PAGE equipment and reagents

-

Coomassie stain or Western blot reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the substrate protein and the desired amount of active KLK14 in Assay Buffer.

-

For Dose-Response: Incubate a fixed amount of substrate with increasing molar ratios of active KLK14 (e.g., 1:100, 1:50, 1:5).

-

For Kinetics: Incubate the substrate and active KLK14 at a fixed molar ratio (e.g., 1:50).

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

For Dose-Response: Incubate for a fixed time (e.g., 2 hours).

-

For Kinetics: Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

-

Stopping the Reaction: Stop the reaction at each time point or after the fixed incubation by adding Laemmli loading buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the substrate to visualize cleavage products.

Immunohistochemistry (IHC) for KLK14 in Paraffin-Embedded Tissues

This protocol provides a general framework for the immunohistochemical localization of KLK14 in tissue sections.[16][17][18][19]

Objective: To visualize the expression and localization of KLK14 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 1% BSA or normal serum in PBS)

-

Primary antibody against KLK14

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Incubate slides in xylene (2 x 10 minutes). b. Rehydrate through a graded series of ethanol: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes). c. Rinse in distilled water.

-

Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat in a microwave, pressure cooker, or water bath according to established lab protocols (e.g., microwave for 20 minutes). c. Allow slides to cool for 20 minutes at room temperature.

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity. Wash with PBS.

-

Blocking: Apply blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-KLK14 antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash with PBS. Apply streptavidin-HRP conjugate and incubate for 30 minutes.

-

Chromogen Development: Wash with PBS. Apply DAB solution and monitor for color development under a microscope. Stop the reaction by rinsing with water.

-

Counterstaining: Lightly stain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with a permanent mounting medium.

-

Analysis: Examine under a light microscope. KLK14-positive staining will appear brown.

Conclusion

Kallikrein-related peptidase 14 is a critical modulator of numerous physiological and pathological processes. Its enzymatic activity, particularly its ability to degrade ECM proteins and activate other proteases and signaling receptors, places it at a nexus of pathways controlling tissue homeostasis, inflammation, and cancer progression. The detailed information on its function, regulation, and substrates presented in this guide, along with standardized protocols for its study, provides a valuable resource for researchers and drug development professionals. Targeting KLK14 could offer a novel therapeutic avenue for various diseases, particularly in oncology and dermatology.[3] Further research into its complex roles will undoubtedly uncover additional therapeutic opportunities.

References

- 1. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]

- 2. uniprot.org [uniprot.org]

- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. Kallikrein-related peptidase's significance in Alzheimer's disease pathogenesis: A comprehensive survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KLK5 and KLK7 drive cervical carcinoma via KLK14-dependent RhoA and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KLK14 - Wikipedia [en.wikipedia.org]

- 14. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abcepta.com [abcepta.com]

- 18. bosterbio.com [bosterbio.com]

- 19. biozol.de [biozol.de]

An In-Depth Technical Guide to the Human Kallikrein-Related Peptidase 14 (KLK14) Gene: Location, Structure, and Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the human kallikrein-related peptidase 14 (KLK14) gene and its protein product. Kallikrein-14 (KLK14) is a secreted serine protease belonging to the kallikrein family, which is implicated in diverse physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[1][2] This guide details the genomic location, gene and protein structure, key signaling pathways, and the experimental methodologies used to study this important enzyme. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and further research.

Genomic Location and Organization

The KLK14 gene is a member of the 15-gene human kallikrein locus, the largest contiguous cluster of proteases in the human genome.[3][4] This cluster is situated on the long arm of chromosome 19.[1][5]

Table 1: Genomic Location of Human KLK14

| Parameter | Description |

|---|---|

| Chromosome | 19[1] |

| Chromosomal Band | 19q13.41[1][5] |

| Start Coordinate (bp) | 51,077,495[1] |

| End Coordinate (bp) | 51,084,245[1] |

| Total Gene Length | 6,750 bp (approx. 6.7 kb)[5] |

| Direction of Transcription | Telomere to Centromere[3][6] |

KLK14 Gene and Transcript Structure

The genomic architecture of KLK14 is characteristic of the kallikrein family.[4][5] It is composed of multiple exons and introns, with most of the coding sequence contained within five core exons.[4][6][7] The gene gives rise to several transcript variants through alternative splicing.[5]

Table 2: KLK14 Gene and Transcript Characteristics

| Parameter | Description |

|---|---|

| Exon Count | 7 to 8 (including untranslated exons); 5 coding exons are conserved across the KLK family.[5][6][7][8] |

| Intron Count | 6 to 7[5][6][8] |

| Reported Transcript Sizes | 1.5 kb (prostate) and 1.9 kb (skeletal muscle) identified via Northern blot.[9] |

| Alternative Splicing | The pre-mRNA undergoes alternative splicing, generating multiple transcript variants.[2][5] |

KLK14 Protein Structure and Enzymatic Properties

The KLK14 gene encodes a serine protease that is synthesized as an inactive zymogen (pre-proenzyme) and requires proteolytic cleavage for activation.[5][7] The mature enzyme has a dual substrate specificity, exhibiting both trypsin-like and chymotrypsin-like activities.[1]

Table 3: KLK14 Protein Characteristics

| Parameter | Description |

|---|---|

| Aliases | Kallikrein-14, hK14, KLK-L6[1][5] |

| Protein Family | Peptidase S1 (Kallikrein subfamily)[10] |

| Amino Acid Count | 251 (predicted precursor)[9] |

| Molecular Mass | ~31 kDa (in vitro translated)[9] |

| Key Domains | Trypsin-like serine protease domain[10][11] |

| Catalytic Triad | Histidine (His-67), Aspartate (Asp-111), Serine (Ser-204) (positions approximate)[5] |

| Substrate Binding Site | Residues at positions 198, 219, and 221 are key for substrate recognition.[5] |

| Cellular Location | Secreted into the extracellular region/space.[1][10] |

Table 4: Enzymatic Properties of KLK14

| Parameter | Description |

|---|---|

| Enzyme Classification | Serine endopeptidase (EC 3.4.21.-)[2] |

| Enzymatic Activity | Trypsin-like (preference for cleaving after Arginine) and Chymotrypsin-like.[5][12] |

| Optimal pH | 8.0[1] |

| Active pH Range | 5.0 - 9.0[1] |

| Key Physiological Substrates | Pro-KLK5, PAR2, Semenogelins (SEMG1, SEMG2), Desmoglein 1 (DSG1), ECM proteins (Collagens, Fibronectin, Vitronectin).[1][13][14] |

| Endogenous Inhibitors | Serpins, Macroglobulins, Lympho-epithelial Kazal-type-related inhibitor (LEKTI/SPINK5).[1][10] |

Signaling Pathways and Biological Roles

KLK14 functions within complex proteolytic cascades and signaling networks. Its activity is crucial for tissue homeostasis and is often dysregulated in disease.

The KLK Proteolytic Cascade

KLK14 is a key player in the kallikrein activation cascade, which is critical in processes like skin shedding. Activation of KLK14 is often mediated by KLK5. Once active, KLK14 can, in turn, cleave and activate pro-KLK5, establishing a potent positive feedback loop that amplifies proteolytic activity.[1]

PAR2 Signaling Pathway

KLK14 is a potent activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[1] By cleaving the N-terminal domain of PAR2, KLK14 exposes a tethered ligand that self-activates the receptor. This initiates intracellular signaling cascades, such as the MAPK/ERK pathway, which can influence cell proliferation, inflammation, and invasion, particularly in the context of cancer.[5]

Key Experimental Protocols

The study of KLK14 utilizes a range of molecular biology and biochemical techniques. Below are overviews of essential methodologies.

mRNA Quantification by Real-Time PCR (qRT-PCR)

This is the standard method for quantifying KLK14 gene expression in tissues and cell lines. The protocol involves converting mRNA to cDNA, followed by PCR amplification in the presence of a fluorescent dye (like SYBR Green), which allows for real-time monitoring of the amplification process.[15][16]

Substrate Identification via Phage Display

Phage display technology is a powerful tool for identifying the substrate specificity of proteases like KLK14. A library of bacteriophages, each displaying a different peptide on its surface, is exposed to the active enzyme. Only phages displaying peptides that are cleaved by KLK14 are released and subsequently identified by sequencing.[7]

Detection of Active KLK14 using Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) uses chemical probes that covalently bind to the active site of enzymes. This technique allows for the specific detection and quantification of catalytically active KLK14, distinguishing it from its inactive zymogen form. Probes are often tagged with biotin or a fluorophore for visualization.[17][18][19]

References

- 1. KLK14 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning of a new member of the human kallikrein gene family, KLK14, which is down-regulated in different malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of KLK14, a novel kallikrein serine protease gene located on human chromosome 19q13.4 and expressed in prostate and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Gene - KLK14 [maayanlab.cloud]

- 13. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression and enzymatic characterization of recombinant human kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential expression of the human kallikrein gene 14 (KLK14) in normal and cancerous prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

Kallikrein 14 (KLK14) Expression in Normal Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kallikrein 14 (KLK14) expression in normal human tissues. It is designed to be a comprehensive resource, detailing quantitative expression levels, the experimental protocols used for their determination, and the known signaling pathways involving this intriguing serine protease.

Introduction to Kallikrein 14

Kallikrein 14, also known as KLK14, is a member of the human kallikrein-related peptidase family, a group of fifteen serine proteases with diverse physiological and pathological roles. The KLK genes are clustered on chromosome 19q13.4. KLK14 is expressed in a variety of tissues and is involved in several biological processes, including epidermal desquamation and seminal clot liquefaction. Dysregulation of KLK14 expression has been implicated in various cancers, making it a subject of intense research for its potential as a biomarker and therapeutic target. This guide focuses on its expression profile in healthy human tissues, providing a baseline for further investigation.

Quantitative Expression of KLK14 in Normal Human Tissues

The expression of KLK14 has been quantified at both the mRNA and protein levels in a range of normal human tissues. The following tables summarize the available quantitative data, offering a comparative look at KLK14 abundance across different anatomical sites.

Protein Expression

The concentration of KLK14 protein in various normal adult human tissue extracts has been determined by a specific noncompetitive immunoassay. The data presented below is derived from a study by Borgono et al. (2007), where tissue extracts were analyzed for KLK14 content, and the results were normalized to the total protein concentration.

| Tissue | Mean KLK14 Concentration (ng/g of total protein) |

| Skin | 245 |

| Breast | 224 |

| Prostate | 131 |

| Axillary Lymph Nodes | 62.8 |

| Medulla Oblongata | 45.3 |

| Spinal Cord | 38.9 |

| Cerebellum | 35.1 |

| Thyroid Gland | 29.5 |

| Frontal Lobe | 28.7 |

| Uterus | 24.6 |

| Ovary | 23.1 |

| Kidney | 21.9 |

| Small Intestine | 18.4 |

| Colon | 17.6 |

| Placenta | 15.2 |

| Spleen | 12.9 |

| Pancreas | 11.8 |

| Skeletal Muscle | 10.5 |

Data sourced from Borgono et al., J Biol Chem, 2007.

mRNA Expression

For instance, studies on breast and prostate tissues have provided insights into the baseline expression in their normal states. In a study of breast tissue, KLK14 mRNA was readily detectable in normal breast tissue, with a mean expression that served as a baseline for comparison with cancerous tissue[1]. Similarly, in the prostate, normal tissue expresses KLK14 mRNA at a mean level of 14.2 arbitrary units, which is significantly lower than in cancerous tissue.

It is important to note that KLK14 expression can be regulated by steroid hormones, which may contribute to the observed differences in expression levels among endocrine-related tissues.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantification of KLK14 expression.

Preparation of Tissue Extracts for Immunoassay

This protocol is based on the methods described for the quantification of KLK14 protein in tissue extracts.

a. Tissue Homogenization:

-

Fresh-frozen human tissue samples are weighed and minced on ice.

-

For every 10 mg of tissue, 500 µL of a lysis buffer is added. A suitable lysis buffer, such as RIPA buffer supplemented with a protease inhibitor cocktail, should be used to prevent protein degradation.[3][4]

-

The tissue is homogenized using a mechanical homogenizer until a uniform consistency is achieved.

-

The homogenate is then incubated on ice for 30 minutes with gentle agitation to ensure complete lysis.[4]

b. Centrifugation and Supernatant Collection:

-

The tissue homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

-

The resulting supernatant, containing the soluble proteins, is carefully collected.

c. Protein Concentration Determination:

-

The total protein concentration of the supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Samples are then stored at -80°C until use in the immunoassay.

KLK14 Noncompetitive Immunoassay

The following protocol outlines a noncompetitive ELISA for the quantification of KLK14 protein.[2]

a. Plate Coating:

-

A 96-well polystyrene microtiter plate is coated with a KLK14-specific monoclonal antibody at a concentration of 500 ng per well in a coating buffer (e.g., 50 mmol/L Tris, 0.05% sodium azide, pH 7.8).

-

The plate is incubated overnight at room temperature.

b. Blocking:

-

The plate is washed three times with a washing buffer (e.g., 50 mmol/L Tris, 150 mmol/L NaCl, 0.05% Tween 20, pH 7.8).

-

The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 10 g/L bovine serum albumin in wash buffer) and incubating for 1 hour at room temperature.

c. Sample and Standard Incubation:

-

The plate is washed again as described above.

-

KLK14 standards and the prepared tissue extracts are added to the wells and incubated for 2 hours at room temperature with shaking.

d. Detection Antibody Incubation:

-

After washing, a biotinylated polyclonal anti-KLK14 antibody is added to each well and incubated for 1 hour at room temperature.

e. Enzyme Conjugate and Substrate Addition:

-

The plate is washed, and an alkaline phosphatase-conjugated streptavidin is added, followed by a 15-minute incubation.

-

After a final wash, a substrate solution (e.g., diflunisal phosphate) is added, and the plate is incubated for 10 minutes.

f. Signal Detection:

-

A developing solution (e.g., a terbium chloride and EDTA solution) is added to each well.

-

The fluorescence is measured using a time-resolved fluorometer. The concentration of KLK14 in the samples is determined by interpolating from the standard curve.

Quantitative Real-Time RT-PCR (qRT-PCR) for KLK14 mRNA

This protocol provides a general framework for the quantification of KLK14 mRNA from tissue samples.

a. RNA Extraction:

-

Total RNA is extracted from fresh-frozen tissue samples using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

b. Reverse Transcription:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

c. Real-Time PCR:

-

The real-time PCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, along with KLK14-specific forward and reverse primers.

-

The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

-

A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.

d. Data Analysis:

-

The relative expression of KLK14 mRNA is calculated using the comparative Ct (ΔΔCt) method.

-

The expression levels are normalized to one or more stable reference genes (e.g., GAPDH, ACTB).

Signaling Pathways Involving KLK14

KLK14 is a serine protease, and its primary function is to cleave other proteins. One of the most well-characterized signaling pathways initiated by KLK14 is the activation of Protease-Activated Receptor 2 (PAR2).[7][8][9]

KLK14-Mediated Activation of PAR2

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[7][10]

The diagram below illustrates the activation of PAR2 by KLK14 and the subsequent downstream signaling events.

Upon cleavage by KLK14, PAR2 undergoes a conformational change, leading to the activation of intracellular G proteins, primarily Gq/11. This initiates a signaling cascade involving:

-

Phospholipase C (PLC) activation: Gq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) activation: Both DAG and increased intracellular Ca²⁺ levels activate PKC.[12]

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Activated PKC can then trigger the MAPK signaling cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]

-

Transcription factor activation: The MAPK pathway, in turn, can activate various transcription factors, such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell proliferation, and other cellular responses.[11]

The activation of PAR2 by KLK14 has been shown to play a role in skin inflammation and has been implicated in the proliferation of colon cancer cells.[2][13]

Conclusion

This technical guide provides a foundational understanding of KLK14 expression in normal human tissues. The quantitative data presented in the tables offer a valuable reference for researchers. The detailed experimental protocols serve as a guide for designing and executing studies on KLK14, and the elucidation of the KLK14-PAR2 signaling pathway provides a framework for understanding its functional roles. Further research is warranted to expand the quantitative expression data across a broader range of normal tissues and to fully unravel the complex roles of KLK14 in human physiology and disease.

References

- 1. sites.utoronto.ca [sites.utoronto.ca]

- 2. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 11. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of Kallikrein-Related Peptidase 14 (KLK14)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kallikrein-related peptidase 14 (KLK14), a member of the human kallikrein family of serine proteases, is a pivotal enzyme implicated in a wide array of physiological and pathological processes. This guide provides a comprehensive technical overview of the KLK14 protein, with a specific focus on its three-dimensional structure, the intricate architecture of its active site, and its substrate specificity. We delve into the signaling cascades it modulates, detail established experimental protocols for its study, and explore its burgeoning role as a therapeutic target. Quantitative data are systematically presented in tabular format, and key pathways and workflows are visualized using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to KLK14

KLK14 is a secreted serine protease encoded by the KLK14 gene, located in a cluster of 15 kallikrein genes on chromosome 19q13.4.[1][2] Like other kallikreins, it is synthesized as an inactive zymogen (pro-KLK14) that requires proteolytic cleavage for activation.[3] Once activated, KLK14 exhibits a dual substrate specificity, with both trypsin-like and chymotrypsin-like activities, though it demonstrates a strong preference for cleaving peptide bonds C-terminal to arginine residues.[4][5]

Functionally, KLK14 is involved in diverse biological processes, including seminal clot liquefaction, where it cleaves semenogelins, and epidermal desquamation (skin shedding) through the degradation of desmoglein-1.[4][6] Its dysregulation is increasingly linked to cancer progression, particularly in prostate and breast cancer, where it may influence tumor growth, invasion, and angiogenesis.[7][8]

KLK14 Protein Structure

KLK14 shares the characteristic fold of the S1 family of serine proteases, which consists of two six-stranded β-barrel domains.[9] The active site is situated in a cleft between these two domains.[10] While a definitive crystal structure for KLK14 has not yet been solved, homology models provide significant insight into its three-dimensional architecture and the structural basis for its function.[11][12] The protein's stability is maintained by five highly conserved disulfide bridges.[9]

| Structural Parameter | Description | Reference |

| Protein Family | Peptidase S1 Family (Kallikrein subfamily) | [9][13] |

| Precursor Length | 251 amino acids (main isoform) | [3] |

| Signal Peptide | 18 amino acid residues | [3] |

| Activation Cleavage Site | After Lys25 (DENK↓IIGG) | [3][7] |

| Catalytic Triad | His57, Asp102, Ser195 (chymotrypsin numbering) | [3][9] |

| Molecular Mass | ~29.1 kDa (precursor), ~25 kDa (mature) | [3][5] |

| Optimal pH | 8.0 | [4][6] |

The KLK14 Active Site and Substrate Specificity

The catalytic activity of KLK14 is dependent on its highly conserved catalytic triad, composed of Histidine-57, Aspartic Acid-102, and Serine-195 (using standard chymotrypsin numbering).[3][9] These residues form a charge-relay system essential for peptide bond hydrolysis.

Substrate-Binding Site

The substrate specificity of KLK14 is determined by the nature of its substrate-binding pockets (S1-S4). The S1 pocket primarily dictates the P1 residue preference (the amino acid N-terminal to the cleaved bond). For KLK14, this pocket is well-adapted to accommodate basic residues, leading to its pronounced trypsin-like activity.

| Active Site Component | Residue Position(s) | Function | Reference |

| Catalytic Triad | His-67, Asp-111, Ser-204 (in precursor sequence) | Essential for proteolytic catalysis | [3] |

| Substrate-Binding Site | Asp-198, Gly-219, Gly-221 (in precursor sequence) | Determine substrate specificity | [3] |

Substrate Preference

Detailed substrate specificity has been mapped using positional scanning synthetic combinatorial libraries (PS-SCL). These studies confirm a strong preference for Arginine (Arg) at the P1 position.[5][14] The preferences at the P2, P3, and P4 positions are more varied, contributing to the specific targeting of biological substrates.

| Subsite | Preferred Amino Acid Residues | Reference |

| P1 | Arg >> Lys | [5][14] |

| P2 | Aliphatic (e.g., Aminobutyric acid - Abu) and Aromatic (e.g., Benzyl histidine - His(Bzl)) | [11][15] |

| P3 | Basic (e.g., Lys) | [15] |

| P4 | Aromatic (e.g., Tyr, Trp, Phe), including large and modified aromatics | [5][14][15] |

Kinetic Performance

The enzymatic efficiency of KLK14 has been quantified using specific fluorogenic peptide substrates. It displays a higher catalytic efficiency for trypsin-like substrates compared to chymotrypsin-like ones.[4]

| Substrate | Vmax (nM/min) | Kcat/Km (mM⁻¹min⁻¹) | Reference |

| VPR-AMC | 2783 | 5409 | [5] |

| FSR-AMC | 2995 | 897 | [5] |

KLK14 Signaling Pathways and Regulation

KLK14 functions within a complex proteolytic network, often referred to as a "kallikrein cascade." It can activate other pro-kallikreins, including pro-KLK1, pro-KLK3, pro-KLK5, and pro-KLK11.[4][16] Notably, KLK5 can activate pro-KLK14, and KLK14 can, in turn, activate pro-KLK5, establishing a positive feedback loop that can amplify proteolytic signals.[1] Furthermore, KLK14 can modulate cellular signaling by activating Proteinase-Activated Receptors (PARs), particularly PAR2.[1][6]

Caption: A diagram of the KLK14 activation cascade and its downstream signaling effects.

Experimental Protocols

Recombinant Expression and Purification of KLK14

A common method for producing recombinant KLK14 for structural and functional studies involves expression in the yeast Pichia pastoris.[5]

-

Cloning: The cDNA encoding the mature form of human KLK14 is cloned into a suitable P. pastoris expression vector.

-

Transformation: The expression vector is linearized and transformed into P. pastoris cells (e.g., strain X-33) via electroporation.

-

Expression: Transformed yeast cells are grown in buffered glycerol-complex medium (BMGY) and then transferred to buffered methanol-complex medium (BMMY) to induce protein expression. Methanol is added periodically to maintain induction.

-

Purification:

-

The culture supernatant containing the secreted KLK14 is harvested by centrifugation.

-

The supernatant is dialyzed against a low-salt buffer (e.g., 20 mM MES, pH 6.0).

-

The dialyzed sample is loaded onto a cation exchange chromatography column (e.g., SP Sepharose).

-

The column is washed, and KLK14 is eluted using a linear salt gradient (e.g., 0-1 M NaCl).

-

Fractions containing KLK14 are identified by SDS-PAGE and pooled.

-

-

Purity Assessment: The purity of the final protein is assessed by SDS-PAGE, mass spectrometry, and N-terminal sequencing.[5]

General Protein Crystallization Protocol

While a specific protocol for KLK14 is unavailable due to the lack of a published crystal structure, a general workflow for protein crystallization is as follows.[17][18][19]

-

Sample Preparation: The purified protein must be highly pure (>95%) and concentrated (typically 5-20 mg/ml) in a low-salt buffer. The sample should be monodisperse, as assessed by dynamic light scattering.[19]

-

Crystallization Screening: High-throughput screening using commercially available sparse-matrix screens is performed to identify initial crystallization "hits." The hanging-drop or sitting-drop vapor-diffusion method is commonly used.[18]

-

A small drop (e.g., 200 nL) of the protein solution is mixed with an equal volume of the reservoir solution from the screen.

-

The drop is equilibrated against a larger volume (e.g., 40 µL) of the reservoir solution.

-

-

Optimization: Initial crystal hits are optimized by systematically varying parameters such as pH, precipitant concentration, protein concentration, temperature, and the addition of additives.

-

Crystal Harvesting and Cryoprotection: Crystals are carefully harvested using a small loop and flash-cooled in liquid nitrogen for data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is typically added to the harvesting buffer to prevent ice formation.[17]

-

X-ray Diffraction: Data are collected at a synchrotron source to determine the crystal structure.[17]

KLK14 Enzymatic Activity Assay

The proteolytic activity of KLK14 is routinely measured using fluorogenic peptide substrates.[5][20]

-

Reagents:

-

Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the KLK14 enzyme to the wells to initiate the reaction (a final concentration in the low nanomolar range is typical).

-

Add the fluorogenic substrate (e.g., to a final concentration of 10 µM).

-

Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

-

The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

-

Sandwich ELISA for KLK14 Quantification

An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of KLK14 in biological samples.[21][22]

-

Coating: A 96-well microplate is coated with a capture antibody specific for KLK14 (e.g., 500 ng/well) overnight.[22]

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution).

-

Sample Incubation: Standards and samples are added to the wells and incubated to allow KLK14 to bind to the capture antibody.

-

Detection: The plate is washed, and a biotin-conjugated detection antibody specific for KLK14 is added.[21]

-

Signal Generation: After another wash, an avidin-conjugated Horseradish Peroxidase (HRP) is added, followed by a substrate solution (e.g., TMB). The HRP catalyzes a color change proportional to the amount of bound KLK14.[21]

-

Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of KLK14 is determined by comparison to the standard curve.

Caption: A generalized workflow for the screening and identification of KLK14 inhibitors.

KLK14 in Drug Development

The association of elevated KLK14 expression and activity with aggressive cancers makes it an attractive target for therapeutic intervention.[7][8] The development of potent and selective KLK14 inhibitors could offer a novel strategy to limit tumor progression.

Inhibitors of KLK14 include:

-

Endogenous Protein Inhibitors: Naturally occurring inhibitors include serpins (e.g., SERPINA1, SERPINC1), α2-macroglobulin, and the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][4]

-

Small Molecule Inhibitors: Leupeptin and aprotinin are known to inhibit KLK14.[4] The development of highly specific small molecule inhibitors is an active area of research.[23]

-

Metal Ions: Zinc ions (Zn²⁺) have been shown to inhibit KLK14 activity at low nanomolar concentrations, suggesting a potential physiological regulatory mechanism.[24]

-

Engineered Inhibitors: Modified serpins and engineered antibody scaffolds are being explored as highly specific inhibitors of KLK14 for therapeutic purposes.[24][25]

Conclusion

KLK14 is a functionally versatile serine protease with a well-defined role in several homeostatic processes and a clear association with pathology, particularly cancer. While its precise three-dimensional structure awaits elucidation, current models and extensive biochemical data provide a robust framework for understanding its activity. Its dual substrate specificity, governed by the architecture of its active site, and its central role in proteolytic signaling cascades underscore its importance. The detailed experimental protocols and understanding of its function outlined in this guide provide a solid foundation for researchers and drug developers aiming to further unravel its biological roles and exploit its therapeutic potential.

References

- 1. KLK14 - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. uniprot.org [uniprot.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]

- 7. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uniprot.org [uniprot.org]

- 14. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sites.utoronto.ca [sites.utoronto.ca]

- 17. Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification, crystallization and preliminary crystallographic analysis of a multiple cofactor-dependent DNA ligase from Sulfophobococcus zilligii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. cusabio.com [cusabio.com]

- 22. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of highly potent small molecule kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural and engineered kallikrein inhibitors: an emerging pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Kallikrein-Related Peptidase 14 in Skin Desquamation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 14 (KLK14) is a trypsin-like serine protease that plays a crucial, multifaceted role in the intricate process of skin desquamation. As a key component of a proteolytic cascade within the stratum corneum, its enzymatic activity is tightly regulated to maintain epidermal homeostasis. Dysregulation of KLK14 is implicated in several inflammatory skin diseases characterized by abnormal shedding of corneocytes, such as Netherton Syndrome and atopic dermatitis. This technical guide provides an in-depth examination of the physiological function of KLK14 in skin desquamation, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways and relevant experimental workflows.

Introduction

The process of desquamation, the shedding of the outermost layer of the skin, is fundamental for maintaining a healthy skin barrier. This process is mediated by a complex interplay of various enzymes, among which the kallikrein-related peptidases (KLKs) are central players.[1][2] KLK14, a member of this family, is highly expressed in the skin and contributes significantly to the total trypsin-like activity in the stratum corneum.[2][3][4][5] It participates in a proteolytic cascade that leads to the degradation of corneodesmosomal proteins, the structures responsible for cell-cell adhesion in the stratum corneum.[1][6] Understanding the precise role and regulation of KLK14 is therefore critical for developing therapeutic strategies for skin disorders associated with impaired desquamation.

Enzymatic Activity and Regulation of KLK14

KLK14 is a highly efficient protease with a preference for cleaving substrates after arginine residues.[5][7] Its activity in the skin is regulated by several mechanisms, including zymogen activation, inhibition by endogenous inhibitors, and environmental pH.

The KLK Proteolytic Cascade

KLK14 is part of a complex activation cascade involving other KLKs. It is activated from its pro-form (pro-KLK14) by other proteases, and in turn, can activate other pro-KLKs, amplifying the proteolytic signal required for desquamation.[8][9] For instance, KLK5 can activate pro-KLK14.[8] Activated KLK14 can then activate pro-KLK1 and pro-KLK11, and also participates in a positive feedback loop by activating pro-KLK5.[1][8][10]

Inhibition by LEKTI

The primary endogenous inhibitor of KLK14 in the skin is the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][8] LEKTI is a multi-domain serine protease inhibitor, and different domains exhibit varying inhibitory activities against different KLKs.[1][11] The interaction between LEKTI and KLK14 is pH-dependent, with inhibition being more potent at neutral pH and weaker at the acidic pH of the upper stratum corneum, allowing for controlled KLK14 activity.[1][8]

Substrates in the Stratum Corneum

The primary substrates for KLK14 in the context of desquamation are the corneodesmosomal proteins, particularly desmoglein 1 (DSG1).[12][13][14] By cleaving these adhesion molecules, KLK14 contributes to the breakdown of corneodesmosomes, leading to the shedding of corneocytes.[6]

Data Presentation

Table 1: Quantitative Data on KLK14 Inhibition by LEKTI Fragments

| LEKTI Fragment | Target Protease | Ki (nM) | Reference |

| D8-D11 | KLK14 | 3.1 | [1] |

| D5 | KLK14 | Not effectively inhibited | [1] |

| D6 | KLK14 | Not effective | [1] |

| rLEKTI(1–6) | KLK14 | 2.3–28.4 | [13] |

| rLEKTI(6–9′) | KLK14 | 6.1–221 | [13] |

| rLEKTI(9–12) | KLK14 | 2.7–416 | [13] |

Table 2: KLK14 Expression and Activity in Normal and Diseased Skin

| Condition | Tissue | KLK14 Concentration/Activity | Fold Change/Significance | Reference | | :--- | :--- | :--- | :--- | | Normal | Stratum Corneum | Detectable levels | - |[13] | | Atopic Dermatitis | Stratum Corneum | Significantly higher than normal | p < 0.05 |[13] | | Normal | Plantar Stratum Corneum | Contributes to ~50% of total trypsin-like activity | - |[2] | | Psoriasis | Keratinocytes | Significantly increased expression | - |[2] | | Netherton Syndrome | Epidermis | Unopposed activity due to lack of LEKTI | - |[7][15] |

Signaling Pathways

KLK Activation Cascade in Desquamation

The proteolytic cascade involving KLKs is crucial for the controlled degradation of corneodesmosomes. KLK5 acts as an initiator, capable of auto-activation, which then activates other KLKs, including KLK14. KLK14, in turn, can activate other pro-KLKs, creating a complex web of interactions that fine-tunes the desquamation process. This cascade is tightly regulated by inhibitors like LEKTI.

KLK14-Mediated PAR2 Signaling in Keratinocytes

Beyond its role in corneodesmosome degradation, KLK14 can also act as a signaling molecule by activating Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[1][3][16] Activation of PAR2 by KLK14 leads to intracellular calcium mobilization and downstream signaling events that are implicated in inflammation and pruritus, linking desquamation to skin inflammatory responses.[3][16]

Experimental Protocols

Recombinant Human KLK14 Expression and Purification

Objective: To produce active recombinant human KLK14 for in vitro studies.

Methodology:

-

Expression System: A mouse myeloma cell line (NS0-derived) is commonly used for the expression of recombinant human KLK14.

-

Construct: The construct typically includes the pro-form of KLK14 (residues 19-248) with a C-terminal His-tag for purification.

-

Purification: The secreted pro-KLK14 is purified from the cell culture medium using affinity chromatography (e.g., Ni-NTA).

-

Activation: The purified pro-KLK14 is activated by incubation with thermolysin.

-

Dilute pro-KLK14 to 200 µg/mL in Activation Buffer (specific composition may vary, but typically a Tris-based buffer at neutral pH).

-

Dilute thermolysin to 20 µg/mL in the same buffer.

-

Combine equal volumes (e.g., 25 µL) of diluted pro-KLK14 and thermolysin.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding an equal volume of 100 mM EDTA.

-

-

Purity Assessment: The purity of the activated KLK14 is assessed by SDS-PAGE under reducing conditions, visualized by silver or Coomassie blue staining.

In Vitro Digestion of Desmoglein 1 by KLK14

Objective: To assess the ability of KLK14 to cleave the corneodesmosomal protein DSG1.

Methodology:

-

Substrate: Recombinant human DSG1 ectodomain.

-

Enzyme: Activated recombinant human KLK14.

-

Reaction Buffer: A buffer with a pH of 7.5-8.0 is optimal for KLK14 activity (e.g., 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0).[17]

-

Digestion:

-

For a dose-response assay, incubate a fixed amount of DSG1 with increasing molar ratios of active KLK14 (e.g., 1:100 to 1:5 enzyme to substrate) for 2 hours at 37°C.[17]

-

For a kinetic assay, incubate DSG1 with active KLK14 at a fixed molar ratio (e.g., 1:50) for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.[17]

-

-

Analysis:

PAR2 Activation Assay in Keratinocytes

Objective: To determine if KLK14 can activate PAR2 signaling in keratinocytes.

Methodology:

-

Cell Culture: Culture human keratinocytes or a cell line expressing PAR2 (e.g., KNRK-PAR2 cells).[3]

-

Stimulation: Treat the cells with varying concentrations of active KLK14. Include a positive control (e.g., trypsin) and a negative control (vehicle).

-

Calcium Mobilization Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

-

Measure the change in intracellular calcium concentration upon stimulation with KLK14 using a fluorescence plate reader or microscopy.[3]

-

-

Immunofluorescence for PAR2 Internalization:

-

Grow cells on coverslips and stimulate with KLK14 for various time points (e.g., 15 minutes).[6][18]

-

Immunostain for PAR2 using an antibody that recognizes the extracellular N-terminal domain.[6][18]

-

Visualize the localization of PAR2 using fluorescence microscopy. A loss of cell surface staining and an increase in intracellular staining indicates receptor activation and internalization.[6][18]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of KLK14 in skin desquamation.

References

- 1. LEKTI Fragments Specifically Inhibit KLK5, KLK7, and KLK14 and Control Desquamation through a pH-dependent Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.utoronto.ca [sites.utoronto.ca]

- 5. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and enzymatic characterization of recombinant human kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LEKTI fragments specifically inhibit KLK5, KLK7, and KLK14 and control desquamation through a pH-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.utoronto.ca [sites.utoronto.ca]

- 14. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Kallikrein-Related Peptidase 14 (KLK14) in Seminal Plasma Liquefaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seminal plasma, upon ejaculation, forms a coagulum primarily composed of semenogelin I and II (SgI and SgII) and fibronectin, which entraps spermatozoa. The subsequent liquefaction of this gel is a critical physiological process that allows for the release and motility of sperm, a prerequisite for successful fertilization. This process is orchestrated by a complex cascade of proteolytic enzymes, among which the kallikrein-related peptidases (KLKs) play a pivotal role. While prostate-specific antigen (KLK3) is recognized as the primary executor of semenogelin degradation, recent evidence has highlighted the significant involvement of Kallikrein-Related Peptidase 14 (KLK14) as a key upstream regulator and a direct contributor to this process.

This technical guide provides an in-depth exploration of KLK14's function in seminal plasma liquefaction, detailing its enzymatic activity, its role within the KLK proteolytic cascade, and its direct action on seminal coagulum proteins. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate further research and therapeutic development in the fields of male fertility and reproductive medicine.

Data Presentation

The following tables summarize the quantitative data regarding KLK14's involvement in seminal plasma liquefaction, compiled from various studies.

Table 1: Concentration of KLK14 in Human Seminal Plasma

| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Significance | Reference |

| Normozoospermia | 5.8 | 1 - 10 | - | [1] |

| Asthenozoospermia | Significantly lower than normozoospermic individuals (p = 0.0478) | Not specified | p = 0.0478 | [2] |

| Delayed Liquefaction | Significantly lower than individuals with normal liquefaction (p = 0.0252) | Not specified | p = 0.0252 | [2] |

Table 2: Effect of KLK14 on Seminal Plasma Liquefaction Time

| Treatment | Observation | Significance | Reference |

| Addition of recombinant active KLK14 | Facilitated the liquefaction process | Qualitative | [2] |

| Specific inhibition of KLK14 activity | Significant delay in semen liquefaction | Qualitative | [2] |

Table 3: Enzymatic Activity of KLK14

| Parameter | Value | Substrate | Conditions | Reference |

| Optimal pH | 8.0 | Boc-VPR-AMC | Not specified | Emami et al., 2008 |

| P1 Preference | Arg > Lys | Fluorogenic peptide libraries | Not specified | Borgono et al., 2007 |

Signaling Pathways and Experimental Workflows

The KLK Proteolytic Cascade in Seminal Liquefaction

The liquefaction of the seminal coagulum is not a simple one-enzyme process but rather a proteolytic cascade involving multiple KLKs. KLK14 plays a crucial role as an activator of other pro-KLKs, thereby amplifying the proteolytic potential within the seminal plasma.

Experimental Workflow for Investigating KLK14's Role in Liquefaction

This workflow outlines the key experiments to elucidate the function of KLK14 in seminal plasma liquefaction.

Experimental Protocols

Measurement of Seminal Plasma Liquefaction Time

This protocol is adapted from the World Health Organization (WHO) laboratory manual for the examination and processing of human semen.

Objective: To determine the time required for a fresh ejaculate to liquefy.

Materials:

-

Sterile, wide-mouthed collection container

-

Incubator set at 37°C

-

Timer

-

Glass rod or pipette

Procedure:

-

Record the time of ejaculation.

-

Place the semen sample in the incubator at 37°C immediately after collection.

-

After 20 minutes, gently tilt the container to observe the consistency of the semen.

-

Check the sample every 5 minutes thereafter. Complete liquefaction is defined as the point at which the entire sample becomes watery and flows freely when the container is tilted. Small gelatinous bodies that do not liquefy may be present and do not preclude the classification of complete liquefaction[3].

-

Record the time when complete liquefaction is observed. A liquefaction time of more than 60 minutes is considered abnormal.

Fluorometric Assay for KLK14 Enzymatic Activity

This protocol is based on methods described for measuring the activity of kallikrein-related peptidases using a fluorogenic substrate.

Objective: To quantify the enzymatic activity of KLK14 in seminal plasma.

Materials:

-

Fluorometer with excitation at 380 nm and emission at 460 nm

-

96-well black microtiter plates

-

Recombinant human KLK14 (for standard curve)

-

Fluorogenic substrate: Boc-Val-Pro-Arg-7-amino-4-methylcoumarin (Boc-VPR-AMC)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

Seminal plasma samples, centrifuged at 10,000 x g for 10 minutes at 4°C to remove sperm and debris.

Procedure:

-

Prepare a standard curve of recombinant KLK14 in Assay Buffer.

-

Dilute seminal plasma samples in Assay Buffer.

-

To each well of the 96-well plate, add 50 µL of the diluted seminal plasma sample or KLK14 standard.

-

Prepare the substrate solution by diluting Boc-VPR-AMC in Assay Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

-

Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.

-

Determine the KLK14 activity in the seminal plasma samples by comparing their reaction rates to the standard curve.

SDS-PAGE and Densitometric Analysis of Semenogelin and Fibronectin Degradation

This protocol outlines the procedure for visualizing and quantifying the degradation of major coagulum proteins by KLK14.

Objective: To assess the ability of KLK14 to directly cleave semenogelin and fibronectin.

Materials:

-

Purified human semenogelin I, semenogelin II, or fibronectin

-

Recombinant active human KLK14

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

SDS-PAGE equipment and reagents (e.g., 12% polyacrylamide gels, running buffer, loading buffer with a reducing agent)

-

Coomassie Brilliant Blue or silver staining reagents

-

Gel imaging system and densitometry software

Procedure:

-

In a microcentrifuge tube, incubate a fixed amount of purified semenogelin or fibronectin (e.g., 2 µg) with varying concentrations of recombinant KLK14 (e.g., 0, 10, 50, 100 ng) in Reaction Buffer. The total reaction volume should be kept constant (e.g., 20 µL).

-

Incubate the reactions at 37°C for a defined period (e.g., 2 hours).

-

Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Image the gel using a gel documentation system.

-

Perform densitometric analysis on the bands corresponding to intact semenogelin or fibronectin.

-

Calculate the percentage of degradation for each KLK14 concentration by comparing the band intensity to the control (0 ng KLK14).

Conclusion

KLK14 is an integral component of the proteolytic cascade that governs seminal plasma liquefaction. Its role extends beyond being a simple activator of other kallikreins; it also directly participates in the degradation of the primary structural proteins of the seminal coagulum. The decreased levels of KLK14 observed in individuals with asthenozoospermia and delayed liquefaction underscore its clinical relevance in male fertility. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of seminal plasma liquefaction and to explore KLK14 as a potential diagnostic marker or therapeutic target for male infertility. Further research into the specific regulation of KLK14 activity and its interactions within the complex milieu of seminal plasma will undoubtedly yield deeper insights into this critical reproductive process.

References

The Molecular Machinery of KLK14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with multifaceted roles in human physiology and pathology. Exhibiting both trypsin-like and chymotrypsin-like specificities, KLK14 is a key player in complex proteolytic cascades, influencing skin desquamation, seminal clot liquefaction, and cancer progression.[1][2] Its mechanism of action involves the direct cleavage of a diverse array of substrates, including extracellular matrix components, cell adhesion molecules, and other proteases, as well as the activation of specific signaling pathways, most notably through Proteinase-Activated Receptors (PARs). This technical guide provides an in-depth exploration of the molecular mechanisms governing KLK14 activity, its substrate specificity, regulatory networks, and the signaling cascades it initiates, offering a comprehensive resource for researchers and professionals in drug development.

Enzymatic Profile and Substrate Specificity

KLK14 is synthesized as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation, a process that can be mediated by other kallikreins such as KLK5.[1][3] Once active, KLK14 demonstrates a dual substrate specificity, cleaving preferentially after arginine (Arg) residues in a trypsin-like manner, but also exhibiting chymotrypsin-like activity.[4][5] This dual activity allows it to interact with a broad range of substrates. The optimal pH for its trypsin-like activity is 8.0.[1][3]

Substrate Specificity

The extended substrate specificity of KLK14 has been characterized using combinatorial peptide libraries. These studies have revealed a preference for specific amino acid motifs at positions P1 through P4 of the substrate cleavage site.

Table 1: KLK14 Substrate Recognition Motif [6]

| Position | Preferred Amino Acids |

| P4 | Y, W |

| P3 | K, R, S, A, M |

| P2 | H, N, S, P, A |

| P1 | R |

Known Substrates

KLK14's diverse physiological and pathological roles are a direct consequence of its ability to cleave a wide array of protein substrates.

Table 2: Key Physiological and Pathological Substrates of KLK14

| Substrate Category | Specific Substrates | Biological Consequence | References |

| Kallikreins | pro-KLK1, pro-KLK3, pro-KLK5, pro-KLK11 | Amplification of the KLK proteolytic cascade | [1][7] |

| Cell Adhesion Molecules | Desmoglein-1 (DSG1), Desmoglein-2 (DSG2) | Epidermal desquamation, potential role in cancer cell detachment | [1][8] |

| Extracellular Matrix (ECM) Components | Collagens (I-IV), Fibronectin, Laminin, Vitronectin, Agrin | ECM remodeling, facilitating cell migration and invasion | [8][9][10] |

| Signaling Receptors | Proteinase-Activated Receptors (F2R/PAR1, F2RL1/PAR2, F2RL3/PAR4) | Initiation of intracellular signaling pathways | [1][4][5] |

| Seminal Clot Proteins | Semenogelin I (SEMG1), Semenogelin II (SEMG2) | Liquefaction of the seminal coagulum | [1][5][11] |

| Other Proteins | Plasminogen, Kininogen, Fibrinogen, Insulin-like growth factor-binding proteins 2 and 3 | Diverse roles in fibrinolysis, inflammation, and growth factor signaling | [9] |

The KLK14-Mediated Proteolytic Cascade

A crucial aspect of KLK14's mechanism of action is its central role in a complex proteolytic cascade involving other kallikreins. KLK14 can activate several other KLK zymogens, thereby amplifying proteolytic activity in tissues where these enzymes are co-expressed, such as the skin and seminal plasma.[7][12]

Signaling Pathways Activated by KLK14

KLK14 acts as an extracellular signaling molecule primarily through the activation of Proteinase-Activated Receptors (PARs). PARs are G-protein coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that subsequently activates the receptor.

PAR2 Activation and Downstream Signaling

KLK14 is a potent activator of PAR2.[1][3][13] This activation has been particularly implicated in cancer progression. In colon cancer cells, KLK14-mediated PAR2 activation leads to increased intracellular calcium, phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and ultimately, cell proliferation.[14]

PAR1 and PAR4 Involvement

In addition to PAR2, KLK14 can also activate PAR1 and PAR4, suggesting a broader role in modulating cellular responses through this receptor family.[1][4][5] In skin fibroblasts, KLK14 has been shown to induce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 through PAR1 signaling.[15]

Regulation of KLK14 Activity

The potent proteolytic activity of KLK14 is tightly regulated to prevent unwanted tissue damage. This regulation occurs at multiple levels, including zymogen activation, endogenous inhibitors, and ionic concentration.

Table 3: Regulation of KLK14 Activity

| Regulatory Mechanism | Regulator | Effect on KLK14 | References |

| Zymogen Activation | KLK5, Thermolysin (experimental) | Activation | [1][3][8] |

| Endogenous Inhibitors | Serpins (e.g., α1-antitrypsin, α2-antiplasmin, antithrombin III), Lympho-epithelial Kazal-type-related inhibitor (LEKTI), Macroglobulins | Inhibition | [1][3][9] |

| Ionic Regulation | Zinc (Zn²⁺) ions | Inhibition | [5][9][11] |

| Ionic Regulation | Citrate | Stimulation | [9] |

| Autolysis | Self-cleavage | Inactivation | [9][16] |

Experimental Protocols

Proteolytic Activity Assay

A common method to measure the proteolytic activity of KLK14 involves the use of a fluorogenic substrate.

Methodology:

-

Prepare concentrated conditioned medium from cells expressing KLK14 or use purified recombinant KLK14.[8]

-

In a black 96-well plate, incubate 90 µL of the sample with 10 µL of a 500 µM FRET substrate solution (e.g., ABZ-Y-G-P-R-V-L-P-Y-(NO2)-NH2).[8]

-

Immediately begin monitoring fluorescence emission using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 450 nm.[8]

-

Record fluorescence over time and calculate the initial reaction velocity. Subtract the fluorescence values from a blank control (buffer and substrate only).[8]

In Vitro Proteolysis Assay

This assay is used to determine if a specific protein is a substrate of KLK14.

Methodology:

-

Activate recombinant human pro-KLK14 using an appropriate activator, such as thermolysin.[8]

-